molecular formula C20H20N4O2 B2778274 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide CAS No. 2034226-27-0

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

Cat. No. B2778274
CAS RN: 2034226-27-0
M. Wt: 348.406
InChI Key: DZADOGNPJWTIIO-UHFFFAOYSA-N
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Description

The compound “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of appropriate primary amines . The specific synthesis process for “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is not available in the retrieved papers.


Molecular Structure Analysis

Pyrazole-based ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The specific molecular structure of “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is not available in the retrieved papers.


Chemical Reactions Analysis

Pyrazole-containing compounds can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . The specific chemical reactions involving “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” are not available in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques such as NMR spectroscopy . The specific physical and chemical properties of “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” are not available in the retrieved papers.

Scientific Research Applications

Antiviral Activity

Pyrazole derivatives, which include the compound , have been reported to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Pyrazole derivatives also exhibit anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

The compound could potentially be used in cancer treatment. Pyrazole derivatives have been found to possess anticancer properties . Additionally, a related compound, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2), which are potential therapeutic targets for the treatment of various malignancies .

Analgesic Activity

Pyrazole derivatives have been reported to have analgesic properties . This suggests that the compound could potentially be used in pain management.

Anticonvulsant Activity

The compound could potentially be used in the treatment of convulsive disorders, as pyrazole derivatives have been found to possess anticonvulsant properties .

Antioxidant Activity

Pyrazole derivatives have been reported to have antioxidant properties . This suggests that the compound could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

The compound could potentially be used in the treatment of microbial infections, as pyrazole derivatives have been found to possess antimicrobial properties .

Antimalarial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) . This suggests that the compound could potentially be used in the treatment of malaria.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and target. For instance, some pyrazole derivatives have been identified as potent activators of NAMPT (Nicotinamide phosphoribosyltransferase), an enzyme that plays a pivotal role in many biological processes including metabolism and aging . The specific mechanism of action of “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is not available in the retrieved papers.

Future Directions

Pyrazole derivatives have potential applications in various fields such as medicine and agriculture due to their diverse pharmacological effects . Future research could focus on exploring the specific applications of “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” based on its structure and properties.

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-24-17(8-9-23-24)16-10-14(11-21-13-16)12-22-20(25)19-7-6-15-4-2-3-5-18(15)26-19/h2-5,8-11,13,19H,6-7,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZADOGNPJWTIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

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